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Compound of Interest

Compound Name:
[Dehydro-Pro4] Substance P (4-

11)

Cat. No.: B15618836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding characteristics of

Substance P (SP) analogs, with a focus on modifications at the C-terminal fragment (4-11).

Due to a lack of specific binding affinity data for "[Dehydro-Pro4] Substance P (4-11)" in the

reviewed literature, this document presents data for structurally related analogs to provide a

comparative context for potential receptor interactions. The primary receptor for Substance P

and its C-terminal fragments is the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor

(GPCR) implicated in a variety of physiological processes including pain transmission,

inflammation, and mood regulation.[1]

Quantitative Receptor Binding Data for Substance P
Analogs
The following table summarizes the available quantitative data on the binding affinity of various

Substance P analogs for their respective receptors. It is important to note that these are not

direct data for "[Dehydro-Pro4] Substance P (4-11)" but for analogs with modifications at or

near position 4, or other C-terminal substitutions. This information is crucial for understanding

the structure-activity relationships of SP fragments.
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Analog Radioligand
Tissue/Cell
Line

Receptor
Affinity
(IC50/Ki)

Reference

[DAla4]

Substance P

(4-11)

¹²⁵I-Bolton

Hunter-

conjugated

Eledoisin

Rat brain

cortex

membranes

Tachykinin

Receptors
IC50: 0.5 µM

MedChemEx

press

[DAla4]

Substance P

(4-11)

¹²⁵I-Bolton

Hunter-

conjugated

Substance P

Rat brain

cortex

membranes

Tachykinin

Receptors

IC50: 0.15

µM

MedChemEx

press

[DPro4,DTrp7

,9,10]Substan

ce P-4-11

¹²⁵I-labeled

substance P

Dispersed

acini from

guinea pig

pancreas

Substance P

Receptor

~4 µM (Half-

maximal

inhibition)

PubMed

[DPro4,DTrp7

,9,10]Substan

ce P-4-11

¹²⁵I-

[Tyr4]bombes

in

Dispersed

acini from

guinea pig

pancreas

Bombesin

Receptor

~17 µM (Half-

maximal

inhibition)

PubMed

[DPro4,DTrp7

,9,10]Substan

ce P-4-11

¹²⁵I-

cholecystokin

in

octapeptide

Dispersed

acini from

guinea pig

pancreas

Cholecystoki

nin Receptor

~5 µM (Half-

maximal

inhibition)

PubMed

Experimental Protocols: Radioligand Competition
Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to

determine the binding affinity of a test compound, such as "[Dehydro-Pro4] Substance P (4-
11)", for the NK1 receptor. This protocol is based on established methodologies for studying

Substance P analogs.[2][3][4]

1. Membrane Preparation:
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Source: Tissues endogenously expressing the NK1 receptor (e.g., rat or guinea pig brain

cortex) or cultured cells stably transfected with the human NK1 receptor (e.g., CHO or

HEK293 cells) are used.

Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM

Tris-HCl, pH 7.4, containing protease inhibitors).

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove

nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g.,

40,000 x g) to pellet the cell membranes.

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove

endogenous substances.

Storage: The final membrane preparation is aliquoted and stored at -80°C until use. Protein

concentration is determined using a standard assay (e.g., BCA or Bradford).

2. Binding Assay:

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl (pH 7.4) containing 5 mM

MnCl₂, 0.1% BSA, and specific protease inhibitors.

Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of

200 µL per well, containing:

Membrane homogenate (containing a specific amount of protein, e.g., 10-50 µg).

A fixed concentration of a high-affinity radioligand for the NK1 receptor (e.g.,

[³H]Substance P or ¹²⁵I-Bolton Hunter-Substance P), typically at a concentration close to

its Kd value.

Varying concentrations of the unlabeled test compound (e.g., "[Dehydro-Pro4]
Substance P (4-11)") to generate a competition curve.

Incubation: The plate is incubated at room temperature for a specific period (e.g., 60-120

minutes) to allow the binding to reach equilibrium.
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3. Separation and Detection:

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B

or GF/C) using a cell harvester. This separates the bound radioligand from the free

radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-

specifically bound radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

4. Data Analysis:

Competition Curve: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound.

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition curve.

Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50

value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Visualizations
Experimental Workflow: Radioligand Competition
Binding Assay
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Click to download full resolution via product page

Caption: Workflow for a typical radioligand competition binding assay.

NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor primarily activates Gq/11 and Gs G-proteins, initiating

downstream signaling cascades.[1][5]
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Caption: Canonical signaling pathways of the NK1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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